2,7-Di-tert-butylfluorene

Vue d'ensemble

Description

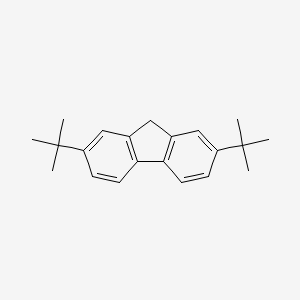

2,7-Di-tert-butylfluorene: is an organic compound with the molecular formula C21H26. It is a derivative of fluorene, where two tert-butyl groups are substituted at the 2 and 7 positions of the fluorene ring. This compound is known for its stability and is often used in various chemical applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

2,7-Di-tert-butylfluorene can be synthesized through two primary methods:

-

Reaction with Carbon Disulfide and Iron(III) Chloride:

Reactants: Fluorene, carbon disulfide, and iron(III) chloride.

Conditions: The reaction is carried out in the presence of 2-chloro-2-methylpropane.

-

Reaction with tert-Butyl Chloride:

Reactants: Fluorene and tert-butyl chloride.

Conditions: The reaction is carried out in the presence of iron(III) chloride.

Industrial Production Methods:

The industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The reactions are conducted in controlled environments to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

2,7-Di-tert-butylfluorene undergoes various chemical reactions, including:

-

Oxidation:

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic media.

Products: Oxidation of this compound can lead to the formation of fluorenone derivatives.

-

Substitution:

Reagents: Electrophilic reagents such as bromine or chlorine.

Conditions: Carried out in the presence of a catalyst like iron(III) chloride.

Products: Substitution reactions can yield halogenated derivatives of this compound.

Major Products Formed:

Fluorenone Derivatives: Formed through oxidation reactions.

Halogenated Derivatives: Formed through substitution reactions.

Applications De Recherche Scientifique

Chemistry

2,7-Di-tert-butylfluorene serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

- Electrophilic Substitution : The electron-rich nature of the aromatic system enables electrophilic substitution reactions.

- Radical Polymerization : The bulky tert-butyl groups stabilize radical intermediates, making this compound useful in polymerization processes.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Electrophilic Substitution | Forms carbon-carbon bonds with nucleophiles | Halogens, amines |

| Radical Polymerization | Utilizes radical intermediates for polymer formation | Initiators like AIBN |

| Oxidation | Converts to fluorenone derivatives | KMnO4, CrO3 |

| Reduction | Converts ketone to alcohol | NaBH4, LiAlH4 |

Biology

Recent studies have indicated potential biological activities of this compound:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, suggesting a role in reducing oxidative stress within cells.

- Cytotoxicity : In vitro studies have shown that it may possess cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

Case Study Example :

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, highlighting its potential as a protective agent against oxidative damage.

Materials Science

The compound is extensively studied for its applications in organic light-emitting diodes (OLEDs) and luminescent materials due to its electronic properties:

- OLED Development : It is used as a precursor for synthesizing materials that emit light when an electric current is applied.

- Luminescent Materials : Its stability and photophysical properties make it suitable for developing new luminescent compounds.

Comparison with Related Compounds

Understanding how this compound compares with similar compounds can provide insights into its unique properties and applications.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Sterically hindered with two tert-butyl groups | Antioxidant and potential anticancer properties |

| 9-Fluorenone | Contains a ketone group without tert-butyl groups | Different reactivity profile |

| 2,7-Di-tert-butyl-9-fluorenylmethanol | Hydroxyl instead of ketone | Varies in reactivity |

Mécanisme D'action

The mechanism of action of 2,7-di-tert-butylfluorene involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparaison Avec Des Composés Similaires

- 2,7-Di-tert-butyl-9-fluorenylmethanol

- 2,7-Di-tert-butyl-9-[(p-chlorophenyl)amino]methylene-fluorene

- Dihydrocyclohepta[def]fluorene

Comparison:

- Uniqueness: 2,7-Di-tert-butylfluorene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

- Stability: The presence of tert-butyl groups enhances the stability of the compound compared to its analogs.

- Applications: While similar compounds may have overlapping applications, this compound is particularly favored in the synthesis of OLED intermediates and new metal complexes .

Activité Biologique

2,7-Di-tert-butylfluorene (2,7-DTBFL) is an organic compound characterized by its unique structural features, including two tert-butyl groups attached to a fluorene backbone. Its molecular formula is C21H26, and it has garnered attention for its potential applications in various fields, particularly in organic electronics and as a chemical building block. This article delves into the biological activity of 2,7-DTBFL, exploring its chemical properties, mechanisms of action, and potential applications based on recent research findings.

2,7-DTBFL exhibits significant steric hindrance due to the bulky tert-butyl groups. This steric bulk influences its solubility and reactivity, making it a valuable compound in organic synthesis and materials science. The compound primarily participates in reactions typical of alkylated aromatic compounds, acting as an alkylating agent that can react with nucleophiles to form carbon-carbon bonds. Additionally, it undergoes electrophilic substitution reactions owing to the electron-rich nature of its aromatic system .

The biological activity of 2,7-DTBFL is largely attributed to its ability to form reactive intermediates through redox reactions. These intermediates can interact with various cellular components, influencing biological pathways. Notably, the compound's interactions with nucleophiles allow it to participate in biochemical processes that may affect cellular function and viability.

Biological Activity Studies

Research on 2,7-DTBFL has focused on its potential toxicity and bioactivity across different organisms. Here are some key findings:

- Toxicity : Preliminary studies indicate that 2,7-DTBFL exhibits toxic effects on certain cell lines. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxicity .

- Antioxidant Properties : Some studies suggest that while 2,7-DTBFL can induce oxidative stress in cells, it may also possess antioxidant properties under specific conditions. This dual role is critical for understanding its potential therapeutic applications .

- Applications in Drug Development : The compound has been explored as a precursor for synthesizing biologically active molecules. Its structural characteristics make it an attractive candidate for developing new pharmaceuticals targeting various diseases.

Case Studies

- Cell Culture Studies : In vitro studies using human cancer cell lines have demonstrated that 2,7-DTBFL can inhibit cell proliferation at certain concentrations. The mechanism appears to involve the induction of apoptosis through ROS generation .

- Animal Models : Research involving animal models has shown that administering 2,7-DTBFL leads to alterations in metabolic pathways associated with oxidative stress. These findings highlight the need for further investigation into the compound's safety profile and biological effects in vivo .

Comparative Analysis

To better understand the uniqueness of 2,7-DTBFL compared to similar compounds, a comparative analysis is provided below:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Fluorene | Basic structure without substituents | Simple polycyclic aromatic hydrocarbon |

| 9-Fluorenone | Contains a ketone group | Different reactivity due to carbonyl presence |

| 2,7-Di-tert-butyl-9H-fluorene-9-one | Contains both tert-butyl and ketone groups | Enhanced stability and unique chemical properties |

This table illustrates how 2,7-DTBFL's structure contributes to its distinct biological activities compared to related compounds.

Propriétés

IUPAC Name |

2,7-ditert-butyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18/h7-10,12-13H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZYPLLGAQIQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399195 | |

| Record name | 2,7-Di-tert-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58775-05-6 | |

| Record name | 2,7-Di-tert-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.